4-Fluoro prasugrel

Descripción general

Descripción

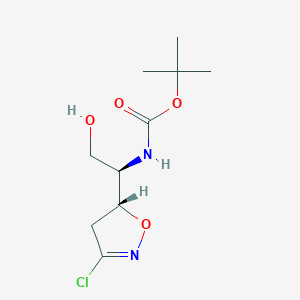

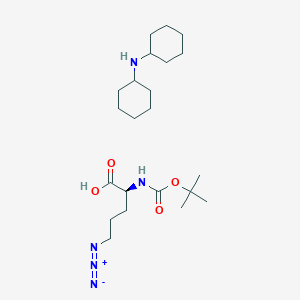

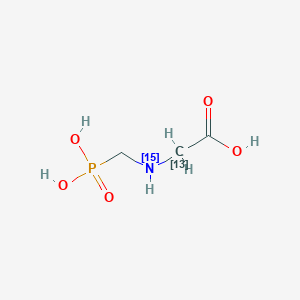

5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a useful research compound. Its molecular formula is C20H20FNO3S and its molecular weight is 373.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de Enfermedades Cardiovasculares

4-Fluoro prasugrel: es una impureza clave en la síntesis de Prasugrel, un medicamento utilizado para prevenir los coágulos de sangre en pacientes con síndrome coronario agudo que se someten a angioplastia . Actúa como un inhibidor plaquetario, reduciendo el riesgo de accidente cerebrovascular e infarto de miocardio.

Estudios Farmacocinéticos

Los investigadores utilizan This compound para estudiar la farmacocinética de Prasugrel. Ayuda a comprender cómo el fármaco se absorbe, se distribuye, se metaboliza y se excreta en el cuerpo .

Desarrollo de Medicamentos

Como una impureza, juega un papel crucial en los procesos de desarrollo de medicamentos y aprobación regulatoria. Se utiliza para validar los métodos analíticos para el control de calidad farmacéutica .

Investigación de Síntesis Química

This compound: se utiliza en la investigación de química sintética para desarrollar nuevas vías de síntesis y mejorar las existentes para Prasugrel y compuestos relacionados .

Toxicología

En estudios toxicológicos, este compuesto se utiliza para evaluar el perfil de seguridad de Prasugrel. Ayuda a determinar los posibles efectos tóxicos de las impurezas presentes en el medicamento .

Química Medicinal

Se utiliza en química medicinal para explorar las relaciones estructura-actividad (SAR) de los derivados de la tienopiridina, lo que puede conducir al desarrollo de nuevos agentes terapéuticos .

Propósitos Educativos

This compound: también se utiliza con fines educativos en universidades e instituciones de investigación para enseñar a los estudiantes sobre la síntesis de fármacos y el análisis farmacéutico .

Mecanismo De Acción

Target of Action

The primary target of 4-Fluoro prasugrel is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .

Mode of Action

This compound is a prodrug, which means it is metabolized in the body to produce an active compound . This active metabolite irreversibly binds to the P2Y12 receptor on platelets . By doing so, it prevents the activation of the glycoprotein GPIIb/IIIa receptor complex . This action inhibits ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The action of this compound affects the biochemical pathway of platelet activation and aggregation . By inhibiting the P2Y12 receptor, it prevents the activation of the GPIIb/IIIa receptor complex . This complex is crucial for platelets to bind to fibrinogen, an essential step in the formation of blood clots . Therefore, the inhibition of this pathway reduces the risk of thrombotic cardiovascular events .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed, with a bioavailability of over 79% . It is metabolized in the liver to its active metabolite . The active metabolite has a volume of distribution of 44-68 L . The elimination of this compound involves the excretion of inactive metabolites, with about 68% excreted in the urine and 27% in the feces .

Result of Action

The result of this compound’s action is a significant reduction in platelet activation and aggregation . This leads to a decreased risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications that increase the risk of bleeding, such as warfarin, heparin, fibrinolytic therapy, and long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs), can increase the risk of bleeding associated with this compound . Additionally, patient-specific factors such as age, body weight, and history of certain conditions can also influence the drug’s action, efficacy, and stability .

Propiedades

IUPAC Name |

[5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13/h4-7,10,14,19H,2-3,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXRRKWLOOSELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391194-50-5 | |

| Record name | 4-Fluoro prasugrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUORO PRASUGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WD5R317I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate in the context of Prasugrel?

A: This compound is identified as "impurity-III" in the research paper focusing on the identification and characterization of related substances found during Prasugrel development. [] It represents one of the six impurities detected using a gradient high-performance liquid chromatography (HPLC) method. While the paper focuses on characterizing these impurities, it doesn't delve into their specific biological activities or implications regarding Prasugrel's efficacy or safety.

Q2: How was 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate characterized in the study?

A2: The researchers utilized a multifaceted approach to characterize this impurity:

- LC-MS: Liquid chromatography–mass spectrometry was employed to determine the molecular mass of the impurity. []

- Synthesis: The impurity was synthesized to confirm its structure and to enable further analysis. []

- Co-injection: The synthesized impurity was co-injected with samples containing the impurity. Matching retention times in HPLC analysis provided further confirmation of the compound's identity. []

- Spectroscopy: The researchers used a combination of spectroscopic techniques - IR (infrared spectroscopy), NMR (nuclear magnetic resonance), and MS (mass spectrometry) - to analyze the structural features and confirm the identity of the impurity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)

![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)

![D-[2-13C]Galactose](/img/structure/B1443873.png)

![trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1443876.png)